5'-Chloro-2'-hydroxy-4'-methylacetophenone finds application in the synthesis of chalcones, which are a class of organic compounds with a conjugated enone system. These molecules possess various biological activities and serve as valuable precursors for the synthesis of more complex heterocyclic compounds. A study by El-Dien et al. demonstrates the utilization of 5'-chloro-2'-hydroxy-4'-methylacetophenone in the Claisen-Schmidt condensation reaction with various substituted benzaldehydes to afford the corresponding chloro-hydroxy-methyl chalcones. These synthesized chalcones were further evaluated for their potential anti-inflammatory and analgesic activities. []
Another research area employing 5'-chloro-2'-hydroxy-4'-methylacetophenone involves its transformation into 5'-chloro-2'-hydroxy-4'-methyl-3-(2''-thienyl)acrylophenone. This specific compound acts as a key intermediate in the synthesis of novel pyrazoline derivatives. Pyrazolines are another class of heterocyclic compounds exhibiting diverse pharmacological properties, including antitumor and antimicrobial activities. The study by El-Dien et al. elaborates on this transformation and highlights the potential of the derived pyrazoline derivatives for further biological evaluation. []
5'-Chloro-2'-hydroxy-4'-methylacetophenone can also function as a complexing agent in analytical chemistry. Research by Kandil et al. explores the formation of a colored complex between this compound and vanadium(V) in an acidic medium. The resulting complex exhibits characteristic absorbance at a specific wavelength, allowing for the quantification of vanadium(V) using spectrophotometry. This method offers a simple and selective approach for vanadium determination in various environmental and industrial samples. []
5'-Chloro-2'-hydroxy-4'-methylacetophenone is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. This compound features a chloro group, a hydroxy group, and a methyl group attached to an acetophenone structure. It is characterized by its melting point of 70-73 °C and a boiling point of approximately 137 °C at 15 mmHg . The compound is known for its potential applications in various chemical syntheses and biological studies.
Several methods can be employed to synthesize 5'-Chloro-2'-hydroxy-4'-methylacetophenone:
5'-Chloro-2'-hydroxy-4'-methylacetophenone has several applications:
Several compounds share structural similarities with 5'-Chloro-2'-hydroxy-4'-methylacetophenone. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyacetophenone | Hydroxy group at position 2 | Lacks chlorine substitution |
| 4-Methylacetophenone | Methyl group at position 4 | No hydroxy or chloro groups |
| 2-Chloro-4-methylphenol | Chlorine at position 2 | Lacks acetyl functionality |
| 5-Bromo-2-hydroxy-4-methylacetophenone | Bromine instead of chlorine | Different halogen may affect biological activity |
5'-Chloro-2'-hydroxy-4'-methylacetophenone stands out due to its combination of functional groups (chloro, hydroxy, and methyl) that may impart unique chemical reactivity and biological properties compared to these similar compounds .
Irritant